An In-depth Technical Guide to 1-[Ethyl(methyl)amino]acetone Hydrochloride: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 1-[Ethyl(methyl)amino]acetone Hydrochloride: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 1-[Ethyl(methyl)amino]acetone hydrochloride, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document delves into its synthesis, physicochemical properties, analytical characterization, and potential applications, with a focus on the scientific rationale behind the described methodologies.
Introduction and Chemical Identity
1-[Ethyl(methyl)amino]acetone hydrochloride is a small molecule belonging to the class of β-aminoketones. Its structure comprises a ketone functional group and a tertiary amine, which is protonated to form a stable hydrochloride salt. This salt form enhances the compound's stability and water solubility, making it more amenable to handling and use in various research applications. The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| CAS Number | 1158315-95-7 | [1] |
| Canonical SMILES | CCN(C)CC(=O)C.[H]Cl | |
| IUPAC Name | 1-(Ethyl(methyl)amino)propan-2-one hydrochloride |
The bifunctional nature of β-aminoketones makes them valuable synthons in organic chemistry and medicinal chemistry.[2] They serve as precursors for the synthesis of more complex molecules, including various heterocyclic compounds and pharmacologically active agents.[2]
Synthesis of 1-[Ethyl(methyl)amino]acetone Hydrochloride via the Mannich Reaction
A robust and widely applicable method for the synthesis of β-aminoketones is the Mannich reaction.[3] This three-component condensation reaction involves an enolizable ketone (acetone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (N-ethylmethylamine) in the form of its hydrochloride salt.[3]
Proposed Synthetic Protocol
The following protocol outlines a plausible laboratory-scale synthesis of 1-[Ethyl(methyl)amino]acetone hydrochloride.
Materials:
-
N-ethylmethylamine hydrochloride
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Paraformaldehyde
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Acetone
-
Concentrated Hydrochloric Acid
-
Ethanol
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Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-ethylmethylamine hydrochloride (1 equivalent), paraformaldehyde (1.2 equivalents), and a suitable solvent such as ethanol.
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Addition of Acetone: To this suspension, add an excess of acetone, which serves as both a reactant and a solvent.
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Reaction Initiation: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess acetone and ethanol under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to induce crystallization.
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Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-[Ethyl(methyl)amino]acetone hydrochloride.
Reaction Mechanism
The Mannich reaction proceeds through the formation of an electrophilic iminium ion from the secondary amine and formaldehyde. The enol form of acetone then acts as a nucleophile, attacking the iminium ion to form the β-aminoketone.
Caption: Workflow for the analytical characterization of 1-[Ethyl(methyl)amino]acetone hydrochloride.
Potential Applications in Drug Development
β-Aminoketones are recognized as important pharmacophores and are found in a variety of biologically active compounds. [4]They are precursors to γ-amino alcohols, which are present in numerous pharmaceuticals. The structural motif of 1-[Ethyl(methyl)amino]acetone hydrochloride makes it a potential building block for the synthesis of novel therapeutic agents. For instance, aminoketones have been investigated for their potential as:
-
Antidepressants: The aminoketone bupropion is a well-known antidepressant. [4]* Local Anesthetics: Certain aminoketones have demonstrated local anesthetic properties. [5]* Anticancer Agents: The aminoketone scaffold has been incorporated into molecules with antitumor activity.
-
Antimicrobial Agents: Some β-aminoketones have shown promising antibacterial and antifungal activities.
Stability Testing
To ensure the quality and shelf-life of 1-[Ethyl(methyl)amino]acetone hydrochloride, a comprehensive stability testing program should be implemented according to the International Council for Harmonisation (ICH) guidelines Q1A(R2). [6][7]
Forced Degradation Studies
Forced degradation studies are crucial to identify potential degradation products and to develop stability-indicating analytical methods. Stress conditions should include:
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Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions at elevated temperatures.
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Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide.
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Thermal Degradation: Exposure to high temperatures.
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Photostability: Exposure to light.
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies should be conducted under controlled temperature and humidity conditions as specified by ICH guidelines. Samples should be analyzed at predetermined time points for appearance, purity (using a validated HPLC method), and other relevant physicochemical properties.
Conclusion
1-[Ethyl(methyl)amino]acetone hydrochloride is a versatile chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its synthesis, characterization, and potential applications. The methodologies and analytical strategies outlined herein are intended to serve as a valuable resource for researchers and professionals working with this compound and related β-aminoketones. Further research into the biological activities of derivatives of this compound could lead to the discovery of novel therapeutic agents.
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